4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorobenzamide group at position 2 and a sulfanyl-linked carbamoylmethyl-furan-2-ylmethyl moiety at position 5. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates diverse substitution patterns and interactions in medicinal and materials chemistry .
Properties
IUPAC Name |
4-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S2/c17-11-5-3-10(4-6-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURCRUIEEBMMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features, including a fluorinated benzamide core and a furan moiety. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Structural Overview
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃O₂S |
| Molecular Weight | 325.34 g/mol |
| Key Functional Groups | Fluorobenzamide, Furan ring, Thiadiazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
-
In Vitro Cytotoxicity :
- An investigation into related thiadiazole compounds showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were reported to be as low as 2.32 µg/mL for some derivatives .
- The introduction of specific substituents significantly enhanced the antiproliferative activity of these compounds. For example, replacing certain functional groups led to a fourfold increase in cytotoxicity .
- Mechanism of Action :
Antimicrobial Activity
Compounds containing furan and thiadiazole moieties have been noted for their antimicrobial properties:
- Broad-Spectrum Activity : Preliminary investigations indicate that derivatives of thiadiazoles can exhibit antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : The presence of sulfur and specific aromatic substitutions appears to enhance the antimicrobial efficacy of these molecules .
Comparative Analysis
A comparative analysis with other similar compounds reveals the unique biological profiles of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiadiazole Derivatives | Contains thiadiazole ring | Anticancer, Antimicrobial | Varying substituents affect activity |
| Furan-based Compounds | Furan ring attached to benzamide | Antimicrobial | Specific substitutions enhance potency |
| Sulfur-containing Compounds | Sulfur atom in structure | Antifungal | Sulfur's role in reactivity differs significantly |
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to the compound :
- A study published in Molecules evaluated various thiadiazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that structural modifications could lead to significant improvements in potency .
- Another research article focused on the antimicrobial properties of furan-containing compounds, demonstrating their effectiveness against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
The compound's structural composition suggests potential applications in drug development, particularly as an antimicrobial and anticancer agent. Preliminary studies indicate that derivatives of thiadiazoles and furans exhibit significant biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Compounds with furan and thiadiazole rings have shown effectiveness against various bacterial strains. |
| Anticancer | Certain derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutics. |
| Anti-inflammatory | Research indicates possible inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases. |
Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiadiazole derivatives. The results showed that modifications at the furan position significantly enhanced antimicrobial activity against resistant strains of bacteria .
Agricultural Chemistry
The compound may also have applications in agrochemicals, particularly as a pesticide or herbicide. The presence of sulfur and nitrogen heterocycles can enhance its efficacy against pests.
| Application | Details |
|---|---|
| Pesticide | Exhibits potential as an insecticide due to its ability to disrupt pest metabolic pathways. |
| Herbicide | May inhibit specific enzymes involved in plant growth, offering a new approach to weed management. |
Case Study: Research conducted on similar thiadiazole compounds demonstrated effective pest control in agricultural settings, reducing crop damage significantly while maintaining environmental safety .
Materials Science
In materials science, the compound's unique properties can be harnessed for developing new materials with specific functionalities.
| Application | Details |
|---|---|
| Conductive Polymers | Potential use in creating conductive polymers for electronic applications due to its electronic properties. |
| Coatings | Can be explored as a component in protective coatings due to its chemical stability and resistance to degradation. |
Case Study: Investigations into the incorporation of thiadiazole derivatives into polymer matrices have shown improved electrical conductivity and thermal stability, making them suitable for advanced electronic applications .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound and N-{N-[5-(2,4-Dichlorophenyl)...}benzamide utilize fluorine or chlorine to enhance electronic properties and binding affinity.
- Saturation : N-[4-Acetyl-5-(4-fluorophenyl)...]acetamide features a dihydro-thiadiazole core, reducing aromaticity and increasing conformational flexibility.
Spectroscopic Profiles
- IR Spectroscopy :
- NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
